1-Cyclohexylpiperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-cyclohexylpiperidin-4-ol |
InChI |
InChI=1S/C11H21NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10-11,13H,1-9H2 |
InChI Key |
MLQCZDXWEDWRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexylpiperidin 4 Ol and Its Analogs
Established Synthetic Pathways to 1-Cyclohexylpiperidin-4-ol
Traditional methods for synthesizing the this compound structure primarily involve building upon a pre-existing piperidine (B6355638) ring or constructing the ring from acyclic precursors. These methods are well-documented and widely used in organic synthesis.
A direct and common method for the synthesis of this compound is the N-alkylation of piperidin-4-ol. This approach involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and a cyclohexyl group. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidin-4-ol acts as a nucleophile, attacking an electrophilic cyclohexyl source, such as a cyclohexyl halide (bromide or iodide). researchgate.netresearchgate.net
The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction, which can otherwise protonate the starting amine and halt the process. researchgate.net Common bases include potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). researchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being frequently employed. researchgate.net To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to maintain an excess of the piperidine nucleophile. researchgate.netresearchgate.net
More advanced, modern N-alkylation methods bypass the need for alkyl halides. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. nih.gov In this approach, a catalyst, such as an iridium complex, temporarily removes hydrogen from the alcohol to form an intermediate aldehyde or ketone. nih.gov This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst and yielding the N-alkylated product. nih.gov This process is highly atom-economical as the only byproduct is water. nih.gov Another innovative technique is the use of visible-light-induced metallaphotoredox catalysis, which can couple a broad range of N-nucleophiles with alkyl bromides at room temperature using copper catalysts. princeton.edunih.gov
| Alkylation Method | Reagents | Typical Solvents | Key Features | Citations |
|---|---|---|---|---|
| Classical Nucleophilic Substitution | Piperidin-4-ol, Cyclohexyl Halide, Base (e.g., K₂CO₃) | Acetonitrile, DMF | Well-established, straightforward procedure. | researchgate.netresearchgate.net |
| Borrowing Hydrogen | Piperidin-4-ol, Cyclohexanol, Iridium Catalyst | High-boiling point solvents or solvent-free | Green method, uses alcohols, water is the only byproduct. | nih.gov |
| Metallaphotoredox Catalysis | Piperidin-4-ol, Cyclohexyl Bromide, Photocatalyst, Copper Catalyst | Acetonitrile | Occurs at room temperature, broad substrate scope. | princeton.edunih.gov |
Reductive amination is a highly versatile and widely used method for forming C-N bonds, providing a powerful route to substituted piperidines. researchgate.net The synthesis of this compound via this pathway can be envisioned in a few ways. The most direct approach involves the reaction of piperidin-4-one with cyclohexylamine or cyclohexanone with 4-aminopiperidine. A more common strategy, however, is the direct reductive amination of cyclohexanone with piperidin-4-ol.
This one-pot reaction typically involves the condensation of the ketone (cyclohexanone) and the amine (piperidin-4-ol) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. mdpi.comresearchgate.net Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or, for a greener approach, catalytic hydrogenation. chim.it The reaction pathway initiates with a nucleophilic attack from the amine onto the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form the iminium ion, which is subsequently hydrogenated to yield the final tertiary amine product. nih.gov Bimetallic catalysts, such as Rh-Ni supported on silica, have shown high efficiency and selectivity in the reductive amination of cyclohexanone. mdpi.com
| Reactants | Reducing Agent/Catalyst | Key Intermediate | Reaction Type | Citations |
|---|---|---|---|---|
| Cyclohexanone + Piperidin-4-ol | H₂ with Pd/C, Rh/SiO₂, or Rh-Ni/SiO₂ | Iminium Ion | Direct Catalytic Reductive Amination | mdpi.comresearchgate.net |
| Cyclohexanone + Piperidin-4-ol | Sodium Cyanoborohydride (NaBH₃CN) | Iminium Ion | Stoichiometric Reductive Amination | chim.it |
| Dicarbonyl Precursors + Cyclohexylamine | Sodium Cyanoborohydride (NaBH₃CN) | Cyclic Imine | Double Reductive Amination (for ring formation) | chim.it |
The formation of the core piperidine ring is a fundamental aspect of synthesizing derivatives like this compound. Various ring-closing strategies have been developed to construct this six-membered heterocycle. While these methods build the precursor, piperidin-4-one or a related derivative, they are a key step before the final N-alkylation or other functionalization.
One prominent method is Ring-Closing Metathesis (RCM) , which uses ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors. acs.orgsemanticscholar.org This powerful reaction is tolerant of many functional groups and has been extensively used to synthesize a wide variety of heterocyclic compounds, including piperidines. semanticscholar.org
Another classical approach is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a β-keto ester. This method is particularly useful for synthesizing 4-piperidone (B1582916) precursors. dtic.mil The process involves treating a suitable amino-diester with a strong base to induce cyclization.
Other notable ring-closing strategies include:
Intramolecular Michael Addition: Where a nucleophilic amine adds to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. acs.org
Aza-Prins Cyclization: An acid-promoted reaction between a homoallylic amine and an aldehyde that proceeds via an iminium intermediate to form the piperidine scaffold. nih.gov
Oxidative Ring Opening/Ring Closing: This protocol can start with cyclic olefins, which are cleaved oxidatively to form diformyl intermediates. These intermediates then undergo a double reductive amination with a primary amine, leading to the formation of a new, larger heterocyclic ring like piperidine. nih.gov
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. This has led to the application of green chemistry principles to the synthesis of piperidine derivatives.
The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. unibo.it In the context of piperidin-4-ol synthesis, these principles are manifested in several ways:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. Water has been explored as a solvent for the hydrogenation of pyridine derivatives to piperidines. nih.gov
Catalysis: The use of catalysts is inherently green as it reduces the amount of waste generated compared to stoichiometric reagents. This includes heterogeneous catalysts that can be easily recovered and recycled, as seen in catalytic hydrogenation and reductive amination. mdpi.comnih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The "borrowing hydrogen" methodology for N-alkylation is a prime example, producing only water as a byproduct. nih.gov
Biocatalysis: Employing enzymes to perform chemical transformations offers high selectivity under mild conditions and can provide sustainable routes from biomass-derived starting materials to piperidine heterocycles. manchester.ac.uk
A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DES) as reaction media. polimi.itnih.gov DES are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point much lower than the individual components. nih.govencyclopedia.pub They are considered green solvents because they are often biodegradable, have low toxicity, exhibit low vapor pressure, and can be prepared from inexpensive, readily available natural compounds like sugars, urea, and choline chloride. nih.govasianpubs.org
The use of DES has been successfully applied to the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net For example, a DES composed of glucose and urea has been shown to be an effective and inexpensive medium for the synthesis of various substituted piperidin-4-ones. asianpubs.orgresearchgate.net The hydrogen-bonding network within the DES can help dissolve reactants and stabilize transition states, sometimes enhancing reaction rates and yields. encyclopedia.pub Furthermore, product isolation can be simplified; since many DES are highly soluble in water, the addition of water can cause the organic product to precipitate, allowing for easy separation without the need for traditional solvent extraction. encyclopedia.pub
| DES Components | Molar Ratio | Application | Advantages | Citations |
|---|---|---|---|---|
| Choline Chloride : Urea | 1:2 | General organic synthesis, nucleophilic substitutions. | Low cost, biodegradable, low melting point (12 °C). | polimi.itnih.gov |
| Glucose : Urea | 60:40 (% composition) | Synthesis of piperidin-4-one derivatives. | Inexpensive, effective, environmentally safe. | asianpubs.orgresearchgate.net |
| Choline Chloride : Glycolic Acid | - | Nucleophilic substitution reactions. | Provides a medium for quantitative yields in certain reactions. | polimi.it |
Stereoselective and Asymmetric Synthesis of Chiral Piperidin-4-ol Isomers
The synthesis of enantiomerically pure piperidin-4-ol isomers is of significant interest due to the importance of chirality in determining the biological activity of pharmaceutical compounds. Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction to produce a single desired stereoisomer.
Enantioselective synthesis of chiral piperidin-4-ol isomers can be achieved through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral auxiliaries that have been used for the enantioselective synthesis of a wide range of piperidine-containing natural products. nih.gov Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have also been employed to control the stereochemistry in the synthesis of piperidine alkaloids. researchgate.net
Catalytic asymmetric methods are often more efficient as they can generate large quantities of the chiral product from a small amount of a chiral catalyst. Chiral oxazolidine ligands, for example, can be used in combination with metal catalysts to achieve high enantioselectivity in various reactions. elsevierpure.com Biocatalysis, utilizing enzymes such as transaminases and imine reductases, offers another powerful approach for the asymmetric synthesis of substituted piperidines, often with high stereoselectivity and under mild reaction conditions. researchgate.netresearchgate.net These enzymatic methods can be employed in chemoenzymatic or multi-enzymatic cascades to construct multiple stereocenters in a controlled manner. researchgate.net
Table 3: Chiral Auxiliaries and Catalysts in Asymmetric Piperidine Synthesis
| Method | Chiral Source | Application | Key Features | Reference(s) |
|---|---|---|---|---|
| Chiral Auxiliary | Phenylglycinol | Synthesis of piperidine-containing natural products | Versatile, allows for regio- and stereocontrolled introduction of substituents | nih.gov |
| Chiral Auxiliary | Arabinopyranosylamine | Synthesis of piperidine alkaloids | High diastereoselectivity in domino Mannich–Michael reactions | researchgate.net |
| Chiral Catalyst | Chiral Oxazolidine Ligands | Pd-catalyzed asymmetric allylic alkylation | High enantioselectivities | elsevierpure.com |
| Biocatalysis | Transaminases, Imine Reductases | Asymmetric synthesis of trisubstituted piperidines | High stereoisomeric purities, mild conditions | researchgate.netresearchgate.net |
Diastereoselective synthesis aims to control the formation of one diastereomer over another in molecules with multiple stereocenters. For piperidin-4-ol derivatives, this is crucial for establishing the relative stereochemistry of substituents on the piperidine ring. Various synthetic strategies have been developed to achieve high diastereoselectivity.
One approach involves a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which has shown excellent diastereoselectivities. nih.govscispace.com Another strategy utilizes zwitterionic bicyclic lactams, derived from chiral β-enaminoesters, as scaffolds for the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines. rsc.org Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the synthesis of polysubstituted piperidines with high yield and diastereoselectivity. nih.gov These methods provide access to specific diastereomers of substituted piperidin-4-ols, which can then be further functionalized.
Table 4: Diastereoselective Synthesis Methods for Piperidine Derivatives
| Method | Key Transformation | Diastereoselectivity | Substrate Scope | Reference(s) |
|---|---|---|---|---|
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Sequential cyclization, reduction, and rearrangement | Excellent | Broad | nih.govscispace.com |
| Zwitterionic Bicyclic Lactam Scaffolds | Cyclization of chiral β-enaminoesters | High | Access to 2-substituted-4-hydroxy piperidines | rsc.org |
Functionalization and Derivatization Strategies of this compound
Chemical Transformations at the Hydroxyl Group
The hydroxyl group of this compound is a key functional handle that allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with potentially altered physicochemical and biological properties. researchgate.net The versatility of the hydroxyl group allows for its conversion into various other functional groups through oxidation, reduction, and substitution reactions. researchgate.net
Common derivatization reactions for hydroxyl groups include esterification and etherification. Esterification can be achieved by reacting the alcohol with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. researchgate.net Etherification can be performed, for example, through a Williamson ether synthesis. The hydroxyl group can also be oxidized to a ketone (piperidin-4-one) using various oxidizing agents. nih.gov This ketone can then serve as a precursor for further functionalization, such as the introduction of substituents at the α-position.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 4-position of the piperidine ring. researchgate.net Recent advances in C-H bond functionalization also offer possibilities for hydroxyl-directed functionalization of C-H bonds at positions remote to the hydroxyl group. nih.gov Chemoselective derivatization techniques, which target the hydroxyl group in the presence of other functional groups, are also valuable for the selective modification of complex molecules. nih.gov
Table 5: Potential Chemical Transformations at the Hydroxyl Group of this compound
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Acyl chloride, Acid anhydride, Carboxylic acid | Ester |
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |
| Oxidation | PCC, Swern oxidation, Dess-Martin periodinane | Ketone |
| Conversion to Leaving Group | Tosyl chloride, Mesyl chloride | Tosylate, Mesylate |
| Substitution (via leaving group) | Nucleophiles (e.g., N3-, CN-, R2NH) | Azide, Nitrile, Amine |
Modifications of the Cyclohexyl Moiety
The synthesis of analogs with modified cyclohexyl rings often involves the preparation of substituted cyclohexanone precursors, which are then used to construct the final piperidine derivative. A key strategy involves the functionalization of the 4-position of the cyclohexyl ring.
One notable approach begins with the monoprotection of 2,4-dihydroxybenzaldehyde, followed by conversion to a trifluoromethanesulfonate derivative. A Suzuki coupling reaction can then be employed to generate a biaryl ring system. This intermediate undergoes a Henry olefination to produce a nitroalkene, which is subsequently reduced and protected. The resulting compound can then be subjected to conditions that yield a ketone, which is then reduced to the corresponding alcohol with sodium borohydride (B1222165), providing both syn and anti isomers of 4'-substituted cyclohexanol derivatives. These alcohols can then be coupled with the appropriate piperidine-containing fragment via a Mitsunobu reaction to yield the target analogs. nih.gov
An alternative strategy for functionalizing the 4-position of the cyclohexane moiety involves the preparation of a bipiperidinyl analog, which allows for subsequent derivatization of the second nitrogen atom. This method facilitates the synthesis of a variety of analogs with minimal synthetic transformations. Additionally, a stepwise preparation of cis and trans isomers with a tert-butyl substitution at the C4 position of the cyclohexane ring has been demonstrated, starting from tertiary benzylic alcohols. It has been observed that the Bruylants reaction, when using 4-substituted α-aminonitriles as substrates, exclusively yields the cis isomer.
The following table summarizes representative analogs with modifications on the cyclohexyl moiety and their synthetic outcomes.
| Compound | Modification | Key Reaction | Yield (%) | Reference |
| syn-4'-(Benzyloxy)cyclohexyl analog | 4'-Benzyloxy substitution | Mitsunobu reaction | 75 | nih.gov |
| anti-4'-(Benzyloxy)cyclohexyl analog | 4'-Benzyloxy substitution | Mitsunobu reaction | 78 | nih.gov |
| syn-4'-(Phenethyloxy)cyclohexyl analog | 4'-Phenethyloxy substitution | Mitsunobu reaction | 72 | nih.gov |
| anti-4'-(Phenethyloxy)cyclohexyl analog | 4'-Phenethyloxy substitution | Mitsunobu reaction | 76 | nih.gov |
Diversification of the Piperidine Ring System
The diversification of the piperidine ring of this compound can be achieved through several synthetic methodologies, including the introduction of substituents directly onto the ring or the construction of more complex, fused, or spirocyclic systems.
A powerful strategy for the α-functionalization of N-alkyl piperidines involves the regioselective formation of endo-cyclic iminium ions. This is achieved by controlling the α-C–H elimination of cyclic tertiary alkylamine N-oxides. The resulting iminium ion can then be intercepted in a one-pot process by a variety of carbon-based nucleophiles, leading to α-alkylation and α-heteroarylation. This method has been shown to be effective for a wide range of N-alkyl piperidines, including those with N-benzyl, N-alkyl, and N-aryl substituents, with excellent endo-selectivity.
Another approach to piperidine ring modification is through regioselective alkylation. For instance, the 3-position of the piperidine ring can be selectively alkylated by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine. This enamine can then be reacted with various alkyl halides to introduce substituents at the 3-position.
The construction of spirocyclic piperidine systems represents a more profound diversification of the piperidine ring. One synthetic route to a novel aminopiperidine derivative bearing a spirocyclic ring involves constructing the cyclopropyl ring prior to the assembly of the piperidine ring. This was achieved via the condensation of two key intermediates. beilstein-journals.org More generally, the synthesis of spiropiperidines can be accomplished through intramolecular cyclization reactions. For example, an asymmetric 'Clip-Cycle' approach has been developed for the synthesis of 3-spiropiperidines. This method involves an initial E-selective cross-metathesis of an N-Cbz-protected 1-amino-hex-5-ene with a thioacrylate, followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst.
The following table provides examples of synthetic strategies for the diversification of the piperidine ring system.
| Strategy | Key Intermediate | Key Reaction | Product Type | Reference |
| α-Functionalization | Endo-cyclic iminium ion | α-C–H elimination and nucleophilic addition | α-Alkylated/Heteroarylated piperidines | |
| 3-Alkylation | Δ¹-Piperideine (enamine) | Alkylation of enamine | 3-Alkylpiperidines | |
| Spirocyclization | N-Boc protected piperidone | C-alkylation | Spiro[piperidine-3,3'-cyclopropane] | beilstein-journals.org |
| Asymmetric 'Clip-Cycle' | N-Cbz-protected 1-amino-hex-5-ene | Cross-metathesis and aza-Michael cyclization | 3-Spiropiperidines |
Advanced Spectroscopic and Diffractional Characterization
High-Resolution Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 1-Cyclohexylpiperidin-4-ol, the key vibrational modes are associated with the O-H group of the alcohol, the C-N bond of the piperidine (B6355638) ring, and the C-H bonds of the cyclohexyl and piperidine aliphatic structures.
A combined experimental and theoretical study on the related compound 4-Hydroxypiperidine (4-HP) provides a basis for interpreting the spectrum of this compound. nih.govsigmaaldrich.com The characteristic absorption bands are assigned as follows:
O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. In the gas phase, this stretching vibration would appear at a higher frequency.
C-H Stretch: The aliphatic C-H stretching vibrations from both the cyclohexyl and piperidine rings typically appear in the 3000-2850 cm⁻¹ region.
C-N Stretch: The stretching vibration of the tertiary amine (C-N) within the piperidine ring is expected to produce a moderate absorption in the 1250-1020 cm⁻¹ range.
C-O Stretch: The C-O stretching vibration of the secondary alcohol is typically observed in the 1150-1050 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (H-bonded) | 3400 - 3200 | Alcohol |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Cyclohexyl & Piperidine |
| C-N Stretch | 1250 - 1020 | Tertiary Amine (Piperidine) |
| C-O Stretch | 1150 - 1050 | Secondary Alcohol |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It detects the inelastic scattering of monochromatic light, which is sensitive to changes in molecular polarizability during vibration. chemrxiv.orgnih.gov This technique is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
For this compound, the Raman spectrum would be expected to show prominent peaks corresponding to the C-C bond vibrations of the aliphatic rings. Analysis of the related 4-Hydroxypiperidine molecule via FT-Raman spectroscopy helps in assigning the expected vibrational modes. nih.gov
C-H Stretching: Similar to FT-IR, strong signals for aliphatic C-H stretching are expected around 2940-2850 cm⁻¹.
Ring Vibrations: The skeletal vibrations of the piperidine and cyclohexane rings, which involve C-C stretching and bending, would produce a series of characteristic peaks in the fingerprint region (1500-400 cm⁻¹).
C-N Stretching: The C-N stretching vibrations are also observable in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of all key functional moieties within the this compound structure.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Functional Group / Moiety |
|---|---|---|
| C-H Stretch (Aliphatic) | 2940 - 2850 | Cyclohexyl & Piperidine |
| CH₂ Scissoring/Bending | 1480 - 1440 | Cyclohexyl & Piperidine |
| C-C Skeletal Vibrations | 1200 - 800 | Cyclohexyl & Piperidine Rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound would display signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons (spin-spin coupling).
Based on the structure, the following proton signals are anticipated:
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 1.0-5.0 ppm.
Piperidine CH-OH Proton: The proton on the carbon bearing the hydroxyl group (C4-H) would likely appear as a multiplet in the δ 3.5-4.0 ppm range, shifted downfield due to the electronegative oxygen atom.
Piperidine and Cyclohexyl Protons: The remaining protons on the piperidine and cyclohexyl rings would produce a complex series of overlapping multiplets in the upfield region, approximately δ 1.0-3.0 ppm. The axial and equatorial protons on each carbon are chemically non-equivalent and would exhibit distinct signals and coupling constants.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -OH | 1.0 - 5.0 | Broad Singlet (br s) |
| CH-OH (Piperidine C4-H) | 3.5 - 4.0 | Multiplet (m) |
| N-CH (Cyclohexyl C1'-H) | 2.5 - 3.0 | Multiplet (m) |
| N-CH₂ (Piperidine C2/C6-H) | 2.0 - 2.8 | Multiplet (m) |
| CH₂ (Piperidine C3/C5-H) | 1.4 - 2.0 | Multiplet (m) |
| CH₂ (Cyclohexyl) | 1.0 - 1.9 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. savemyexams.com Proton-decoupled spectra show a single peak for each unique carbon atom. savemyexams.comksu.edu.sa The chemical shifts are indicative of the carbon's hybridization and its bonding environment. chemguide.co.uk
For this compound, the expected ¹³C NMR signals are:
C-OH Carbon: The carbon atom attached to the hydroxyl group (C4) is the most deshielded aliphatic carbon and is expected to resonate in the δ 65-75 ppm range.
N-CH₂ Carbons: The carbons adjacent to the nitrogen in the piperidine ring (C2 and C6) would appear around δ 50-60 ppm.
N-CH Carbon: The cyclohexyl carbon directly attached to the nitrogen (C1') would also be in a similar region, around δ 55-65 ppm.
Aliphatic CH₂ Carbons: The remaining methylene carbons of the piperidine (C3 and C5) and cyclohexyl rings (C2', C3', C4', C5', C6') would resonate in the upfield region of δ 20-40 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-OH (Piperidine C4) | 65 - 75 |
| N-CH (Cyclohexyl C1') | 55 - 65 |
| N-CH₂ (Piperidine C2, C6) | 50 - 60 |
| CH₂ (Piperidine C3, C5) | 30 - 40 |
| CH₂ (Cyclohexyl C2', C6') | 28 - 35 |
| CH₂ (Cyclohexyl C3', C5') | 25 - 30 |
| CH₂ (Cyclohexyl C4') | 24 - 28 |
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, especially within the complex aliphatic regions, multi-dimensional NMR experiments are essential. science.govyoutube.comemerypharma.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Cross-peaks in the 2D spectrum would connect, for example, the C4-H proton to the C3-H and C5-H protons in the piperidine ring, allowing for the tracing of proton networks throughout the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. youtube.comsdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the direct assignment of carbon signals based on the more easily distinguishable proton signals.
Through the systematic application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of every proton and carbon atom in the this compound structure can be achieved, providing definitive proof of its chemical constitution.
Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical tool for the molecular identification and purity assessment of this compound. It provides information on the compound's molecular weight and elemental composition and offers insights into its structure through fragmentation analysis. nih.gov
Detailed Research Findings: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the elemental formula (C₁₁H₂₁NO). Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used to separate the compound from any impurities before detection, ensuring high specificity and sensitivity for purity assessment. alternative-therapies.comnih.gov
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Subsequent fragmentation (tandem MS or MS/MS) provides a characteristic pattern that serves as a molecular fingerprint. nih.govscielo.br
Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: A dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This could lead to the loss of the cyclohexyl radical or cleavage within the piperidine ring.
Loss of Water: Alcohols frequently undergo dehydration, leading to a prominent [M-H₂O]⁺ peak. libretexts.org
Ring Fragmentation: Cleavage of the piperidine ring can produce a series of characteristic smaller fragments.
| Ion (m/z) | Proposed Identity | Fragmentation Pathway |
| 183 | [C₁₁H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 184 | [C₁₁H₂₂NO]⁺ | Protonated Molecule ([M+H]⁺) |
| 166 | [C₁₁H₁₉N]⁺ | Loss of H₂O from the molecular ion |
| 100 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the cyclohexyl radical |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction is the premier technique for the solid-state structural analysis of crystalline materials, providing definitive information on the arrangement of atoms in three-dimensional space. nih.govresearchgate.net
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. nih.gov If a suitable single crystal of this compound can be grown, SCXRD analysis can provide an unambiguous determination of its molecular structure. nih.govmdpi.com
Detailed Research Findings: The analysis yields a detailed model of the crystal lattice, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: Definitive information on the puckering of the piperidine and cyclohexyl rings, which are expected to adopt chair conformations.
Stereochemistry: Unambiguous assignment of the relative stereochemistry of the substituents on the piperidine ring.
Intermolecular Interactions: A detailed map of hydrogen bonding (involving the hydroxyl group and the piperidine nitrogen) and van der Waals forces that dictate the crystal packing. This information is critical for understanding the physical properties of the solid.
Powder X-ray diffraction (PXRD) is a rapid and essential tool for the analysis of polycrystalline materials. nih.gov It is widely used in the pharmaceutical industry for routine identification, quality control, and the study of polymorphism. intertek.comresearchgate.netspectroscopyonline.com
Detailed Research Findings: A powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded. This pattern is a unique "fingerprint" of the specific crystalline phase. nih.govspectroscopyonline.com
Phase Identification: The experimental PXRD pattern can be compared to a database or a calculated pattern from SCXRD data to confirm the identity and phase purity of a sample. nih.gov
Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. intertek.comresearchgate.net PXRD is the primary method used to screen for and identify different polymorphic forms, each of which may have different stability and solubility.
Crystallinity Assessment: PXRD can readily distinguish between a crystalline material, which produces sharp Bragg peaks, and an amorphous material, which produces a broad halo. nih.govcambridge.org
| Polymorph | Characteristic 2θ Peaks (Hypothetical) |
| Form I | 10.1°, 15.3°, 18.5°, 20.4°, 25.6° |
| Form II | 11.5°, 14.2°, 19.8°, 21.3°, 24.0° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. ijprajournal.com
Detailed Research Findings: The application of UV-Vis spectroscopy for the characterization of this compound is limited. The technique is most informative for molecules containing chromophores, which are functional groups with π-electrons that can undergo π→π* transitions, such as aromatic rings or conjugated double bonds. ijprajournal.combritannica.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are broadly categorized into ab initio methods, Density Functional Theory (DFT), and semi-empirical methods. These calculations are crucial for understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies
DFT is a popular computational method that calculates the electronic structure of atoms and molecules based on the electron density, offering a good balance between accuracy and computational cost. A comprehensive DFT study of 1-Cyclohexylpiperidin-4-ol would include the following analyses.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. Methods like DFT allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states that connect reactants to products. researchgate.netnih.gov For piperidine (B6355638) derivatives, these approaches provide insight into how factors like ring conformation and substituent electronic effects influence chemical stability and reactivity. researchgate.net
A key aspect of mechanistic studies is the analysis of transition states (TS), which represent the maximum energy point along a reaction coordinate. According to Transition State Theory, the rate of a reaction is exponentially dependent on the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.
Computational chemists use various algorithms to locate TS structures and calculate their energies. For instance, DFT calculations have been used to find the transition state for Boc group rotation in 2-aryl-4-methylenepiperidines, revealing that the process occurs through an equatorial transition state with a calculated Gibbs energy of activation that matches well with experimental NMR data. acs.org This type of analysis is crucial for understanding dynamic processes and predicting reaction outcomes where multiple pathways are possible. While specific transition state analyses for reactions of this compound are not prominently featured in the literature, the established computational methodologies are fully applicable to study its reactivity in processes such as N-alkylation, oxidation, or rearrangement.
| Process | System | Method | Calculated Parameter (Value) | Reference |
|---|---|---|---|---|
| Boc Group Rotation | N-Boc-2-phenyl-4-methylenepiperidine | B3LYP-D3BJ/def2-TZVP | ΔG‡ (~55 kJ/mol at 195 K) | acs.org |
Hydrogen migration is a fundamental reaction process that can lead to skeletal rearrangements and the formation of isomeric products. Computational studies are particularly well-suited to explore these pathways, which can involve high-energy intermediates and complex transition states.
Theoretical Kinetics: Ab initio and DFT studies are used to conduct thorough investigations of hydrogen migration pathways. These calculations determine reaction enthalpies, activation energy barriers, and rate coefficients for various H-shift reactions. nih.gov For example, theoretical kinetic studies on H-migration in hydroperoxyalkylperoxy radicals derived from normal-alkyl cyclohexanes have been performed to derive accurate, structure-specific rate rules for combustion models. mdpi.com These studies highlight that kinetic data from acyclic alkanes cannot be directly applied to cyclic systems, emphasizing the need for specific computational analysis. mdpi.com
Competing Pathways: Computational analysis can reveal competition between different reaction channels. In the photolysis of certain diazirine precursors, calculations show that a nih.govresearchgate.net-H shift in the excited state competes with the formation of a carbene, and the outcome is influenced by the C-H bond dissociation energy. researchgate.net
Complex Dynamics: For some rapid processes, the reaction dynamics may not be fully described by conventional transition state theory. Theoretical studies of photoionized hydrocarbons have shown that hydrogen migration can be mediated by non-adiabatic coupling between electronic states (i.e., breakdown of the Born-Oppenheimer approximation), a phenomenon that can be modeled using advanced computational dynamics simulations. nih.gov These theoretical frameworks could be applied to understand potential high-energy rearrangement or fragmentation pathways of this compound, for instance, in mass spectrometry.
Chemical Reactivity and Reaction Mechanisms of 1 Cyclohexylpiperidin 4 Ol
Nucleophilic Reactivity of the Hydroxyl Group and Nitrogen Atom
The 1-Cyclohexylpiperidin-4-ol molecule possesses two primary centers for nucleophilic attack: the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring and the lone pairs on the oxygen atom of the hydroxyl group. uni-muenchen.delibretexts.org
The nitrogen atom, being part of a secondary amine, is generally a potent nucleophile. uni-muenchen.de Its lone pair is readily available to attack electrophilic centers. This reactivity is fundamental to many of the derivatization reactions of this compound. For instance, the nitrogen can participate in alkylation or acylation reactions. The nucleophilicity of the nitrogen can be influenced by the steric hindrance imposed by the adjacent cyclohexyl group.
The oxygen atom of the hydroxyl group also exhibits nucleophilic character. libretexts.org However, its reactivity is often enhanced by deprotonation with a base to form the corresponding alkoxide. This negatively charged oxygen is a much stronger nucleophile and can readily participate in reactions such as ether synthesis (e.g., Williamson ether synthesis). For example, treatment of 1-isopropyl-piperidin-4-ol with sodium hydride generates the alkoxide, which can then react with an appropriate electrophile. google.com
The relative nucleophilicity of the nitrogen versus the oxygen can be controlled by the reaction conditions. In acidic conditions, the nitrogen is protonated, rendering it non-nucleophilic and favoring reactions at the hydroxyl group. Conversely, under basic conditions, the hydroxyl group can be deprotonated, enhancing its nucleophilicity.
Substitution Reactions (S(_N)1/S(_N)2) Involving the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. For substitution reactions to occur at the C-4 position, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.com This is typically achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate). ub.edu
S(_N)2 Reactions: These reactions involve a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com S(_N)2 reactions proceed with an inversion of stereochemistry. For this compound, after conversion of the hydroxyl to a good leaving group, a strong nucleophile would be required. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comulethbridge.ca The steric hindrance from the cyclohexyl group and the piperidine ring itself might slow down the rate of an S(_N)2 reaction at the C-4 position. ulethbridge.ca
S(_N)1 Reactions: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. savemyexams.com The rate-determining step is the unimolecular formation of the carbocation. youtube.com For this compound, if the hydroxyl group is protonated in a protic solvent, it can leave as a water molecule, forming a secondary carbocation at the C-4 position. This carbocation can then be attacked by a nucleophile from either face, leading to a mixture of stereoisomers (racemization). ub.edu S(_N)1 reactions are favored by polar protic solvents and weaker nucleophiles. youtube.com
The choice between S(_N)1 and S(_N)2 pathways is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group.
| Reaction Type | Mechanism | Key Features for this compound |
| S(_N)2 | One-step, concerted | Requires conversion of -OH to a good leaving group. Favored by strong nucleophiles. Results in inversion of configuration. |
| S(_N)1 | Two-step, via carbocation | Requires conversion of -OH to a good leaving group. Favored by weak nucleophiles and polar protic solvents. Leads to a racemic or near-racemic mixture of products. |
Elimination Reactions (E1/E2/E1cb)
Similar to substitution reactions, elimination reactions of this compound require the conversion of the hydroxyl group into a good leaving group. chemguide.co.uk These reactions result in the formation of a double bond within the piperidine ring, typically leading to 1-cyclohexyl-1,2,3,6-tetrahydropyridine or 1-cyclohexyl-1,2,3,4-tetrahydropyridine.
E2 Reactions: This is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. libretexts.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com Strong, bulky bases favor E2 elimination over S(_N)2 substitution.
E1 Reactions: This two-step mechanism begins with the formation of a carbocation intermediate, which is the slow, rate-determining step. libretexts.org A weak base then removes a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions often compete with S(_N)1 reactions and are favored by heat and weak bases. iitk.ac.in The dehydration of alcohols using a strong acid like sulfuric or phosphoric acid often proceeds through an E1 mechanism. libretexts.org
E1cb Reactions: The E1cb (Elimination Unimolecular conjugate Base) mechanism occurs under basic conditions when the leaving group is poor (like -OH) and an adjacent proton is acidic. wikipedia.orgdalalinstitute.com It involves the formation of a carbanion intermediate (the conjugate base) in the first step, followed by the departure of the leaving group in the second step. wikipedia.org Given that the protons on the piperidine ring are not particularly acidic, this pathway is less likely for this compound unless a strongly electron-withdrawing group is present.
The dehydration of butan-2-ol, for example, can yield multiple alkene products, and a similar complexity could be expected with this compound, potentially forming both the Zaitsev (more substituted) and Hofmann (less substituted) products depending on the reaction conditions and the base used. chemguide.co.uk
| Elimination Type | Mechanism | Conditions Favoring this Pathway |
| E2 | One-step, concerted | Strong, sterically hindered bases. |
| E1 | Two-step, via carbocation | Acidic conditions, heat, weak bases. |
| E1cb | Two-step, via carbanion | Strong base, poor leaving group, acidic β-hydrogen. |
Oxidation and Reduction Chemistry of the Alcohol Functionality
The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-cyclohexylpiperidin-4-one (B91942). science-revision.co.uk This is a common and synthetically useful transformation.
A variety of oxidizing agents can be employed for this purpose. numberanalytics.com
Chromium-based reagents: Jones reagent (CrO₃ in sulfuric acid) is a strong oxidizing agent that can convert secondary alcohols to ketones. numberanalytics.com Pyridinium chlorochromate (PCC) is a milder alternative that also achieves this transformation. numberanalytics.com
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is a mild and efficient method for oxidizing secondary alcohols to ketones.
Dess-Martin Periodinane (DMP): This is another mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. asccollegekolhar.in
The reaction generally proceeds without affecting the tertiary amine or the cyclohexyl group. The resulting ketone, 1-cyclohexylpiperidin-4-one, is a valuable intermediate for further chemical modifications. For example, it can undergo reductive amination. google.com
The reverse reaction, the reduction of 1-cyclohexylpiperidin-4-one to this compound, can be achieved using various reducing agents.
Hydride reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. libretexts.org NaBH₄ is a milder reagent and is often sufficient for the reduction of ketones. For example, 1-isopropyl-piperidin-4-one is reduced to 1-isopropyl-piperidin-4-ol using sodium borohydride in ethanol. google.com
Derivatization Reactions for Functional Group Interconversion
Functional group interconversion is the process of converting one functional group into another, which is a cornerstone of organic synthesis. byjus.comimperial.ac.uklkouniv.ac.in this compound can undergo various derivatization reactions at both the hydroxyl group and the nitrogen atom.
Reactions at the Hydroxyl Group:
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.
Etherification: As mentioned, the hydroxyl group can be converted into an ether. For example, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) yields the corresponding ether.
Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu
Reactions at the Nitrogen Atom:
N-Alkylation: The tertiary amine can be alkylated using an alkyl halide. This would result in the formation of a quaternary ammonium (B1175870) salt.
N-Acylation: The nitrogen can react with acylating agents like acyl chlorides or anhydrides to form amides. This is exemplified by the synthesis of related piperidine derivatives where acylation is a key step.
Reductive Amination: While the nitrogen in this compound is already tertiary, the corresponding ketone, 1-cyclohexylpiperidin-4-one, can participate in reductive amination with a primary or secondary amine and a reducing agent to introduce a new substituent at the 4-position of the piperidine ring.
These derivatization reactions are crucial for synthesizing a wide range of analogs of this compound, allowing for the fine-tuning of its chemical and physical properties for various applications.
Application As a Chemical Synthon and Scaffold in Advanced Organic Synthesis
Role of 1-Cyclohexylpiperidin-4-ol in the Synthesis of Complex Heterocycles
The this compound framework is a valuable starting point for the synthesis of a variety of complex heterocyclic compounds. The reactivity of the piperidine (B6355638) nitrogen and the C-4 hydroxyl group (or its corresponding ketone) allows for the construction of more elaborate ring systems.
Building Block for Fused and Spiro Ring Systems
The piperidine ring of this compound is a common structural motif in a variety of fused and spirocyclic systems. whiterose.ac.ukmdpi.com Fused ring systems are formed when at least one bond is shared between two rings, while spirocycles are characterized by two rings connected by a single common atom. whiterose.ac.uk
The synthesis of fused ring systems can be achieved through intramolecular cyclization reactions involving derivatives of this compound. nih.govlibretexts.orgnih.govresearchgate.netresearchgate.net For example, functionalization of the piperidine nitrogen or the C-4 position can introduce reactive groups that subsequently participate in ring-forming reactions, leading to the creation of bicyclic or polycyclic structures. These reactions often rely on the strategic placement of functional groups that can undergo intramolecular condensation, addition, or cyclization, effectively "fusing" a new ring onto the piperidine core. libretexts.orgnih.govresearchgate.net
Spiro ring systems are frequently synthesized using the C-4 position of the piperidine ring as the spiro-center. whiterose.ac.uknih.govrsc.org The corresponding ketone, 1-cyclohexylpiperidin-4-one (B91942), is a key intermediate in many of these syntheses. researchgate.netresearchgate.net One common strategy involves the reaction of 1-cyclohexylpiperidin-4-one with a bifunctional reagent that can form a new ring around the C-4 carbon. For instance, a one-pot, three-component reaction of a piperidone, formaldehyde, and an aromatic aniline (B41778) in the presence of a suitable catalyst can yield bis-spiro piperidine derivatives. researchgate.net Another approach is the intramolecular Friedel-Crafts alkylation of derivatives prepared from 4-piperidone (B1582916) imines, which leads to the formation of dihydrospiro[quinoline-2,4'-piperidines]. researchgate.net The synthesis of spiropiperidines has gained significant interest in drug discovery due to the three-dimensional architecture they introduce into molecules. whiterose.ac.ukrsc.org
| Spirocycle Type | Starting Material | Key Reaction | Ref. |
| Spiro[piperidine-4,X] heterocycles | 1-Cyclohexylpiperidin-4-one | Multi-component reaction | nih.govresearchgate.net |
| Dihydrospiro[quinoline-2,4'-piperidines] | 4-Piperidone imine derivatives | Intramolecular Friedel-Crafts alkylation | researchgate.net |
Precursor for Nitrogen-Containing Polycycles
The this compound scaffold is also a valuable precursor for the synthesis of various nitrogen-containing polycyclic compounds. nih.govrsc.orgrsc.org These complex structures are often of interest in medicinal chemistry and materials science. The synthesis of such compounds can be achieved through multi-step reaction sequences that build upon the initial piperidine ring. nih.govrsc.org
Methodologies for constructing these polycycles often involve cycloaddition reactions, multicomponent cyclocondensations, and intramolecular cyclizations. nih.gov For instance, derivatives of this compound can be elaborated with additional rings through cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and rings. rsc.org The synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives showcases how ring-expansion strategies can be employed to generate larger, more complex nitrogen-containing polycyclic systems. rsc.orgresearchgate.net
Scaffold Design and Modification for Ligand Development
The this compound structure serves as a key scaffold in the design and development of ligands for various biological targets. Its derivatives have been explored for their potential as selective ligands for receptors such as the nociceptin (B549756) receptor and sigma-1 receptor. idrblab.netnih.gov
Structure-Activity Relationship (SAR) Studies of Piperidine-Based Ligands
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.netfrontiersin.org For ligands derived from this compound, SAR studies typically involve systematic modifications of different parts of the molecule to identify key structural features responsible for binding affinity and functional activity at a particular receptor. nih.govresearchgate.net
For example, in the development of nociceptin receptor ligands, modifications to the N-substituent (the cyclohexyl group in the parent compound) and the substituent at the 4-position of the piperidine ring have been shown to significantly impact receptor binding and functional activity. idrblab.netnih.gov Similarly, for sigma-1 receptor ligands, SAR studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have revealed that hydrophobic interactions play a significant role in binding. researchgate.net These studies provide valuable insights for the rational design of more potent and selective ligands. nih.govresearchgate.net
| Receptor Target | Key Structural Modifications | Impact | Ref. |
| Nociceptin Receptor | N-substituent, C-4 substituent | Binding affinity, functional activity | idrblab.netnih.gov |
| Sigma-1 Receptor | 4-Aroyl/4-(α-hydroxyphenyl) group | Binding driven by hydrophobic interactions | researchgate.net |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. u-tokyo.ac.jpprinceton.edubenthamscience.comdrughunter.com For derivatives of this compound, bioisosteric replacement can be applied to various parts of the molecule. For example, the hydroxyl group at the C-4 position can be replaced with other functional groups to modulate properties like solubility and metabolic stability. nih.gov Similarly, the cyclohexyl group on the nitrogen can be replaced with other cyclic or acyclic moieties to explore different binding interactions. u-tokyo.ac.jpdrughunter.com
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a different one, while maintaining the key pharmacophoric features required for biological activity. uniroma1.itbiosolveit.debhsai.orgniper.gov.innih.gov This strategy is employed to discover novel chemical classes of compounds with improved properties or to circumvent existing patents. uniroma1.itbiosolveit.denih.gov Starting from a 1-cyclohexylpiperidine (B1196802) core, a scaffold hopping approach might involve replacing the piperidine ring with another heterocyclic or carbocyclic system that can present the key interacting groups in a similar spatial orientation. bhsai.orgniper.gov.in Computational tools are often used to identify potential replacement scaffolds that maintain the desired three-dimensional arrangement of pharmacophoric elements. biosolveit.de
Development of Chiral Piperidine-Derived Synthons
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. libretexts.orgd-nb.infogcms.czrsc.org Enantiomers of a chiral drug can have different pharmacological effects, with one enantiomer being active while the other may be inactive or even cause adverse effects. libretexts.orgd-nb.info Therefore, the development of methods for the synthesis of enantiomerically pure compounds is of great importance.
This compound is achiral. However, it can be used as a starting material for the synthesis of chiral piperidine-derived synthons. libretexts.orgumich.edubuchler-gmbh.com These chiral building blocks can then be incorporated into more complex molecules. There are two main approaches to obtaining chiral piperidine derivatives from an achiral starting material like this compound:
Enantioselective Synthesis: This involves using a chiral catalyst or reagent to introduce a new stereocenter into the molecule in a controlled manner, leading to the preferential formation of one enantiomer over the other. libretexts.orgumich.edubuchler-gmbh.comnih.govspringernature.com For example, an enantioselective reduction of the corresponding ketone, 1-cyclohexylpiperidin-4-one, could yield one enantiomer of the alcohol in excess.
Chiral Resolution: This method involves the separation of a racemic mixture of a chiral derivative into its individual enantiomers. d-nb.infogcms.czrsc.orgwikipedia.orgaklectures.com A common technique is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orgaklectures.com These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent.
The development of chiral synthons from readily available starting materials like this compound is a key strategy in modern organic synthesis for the efficient construction of enantiomerically pure complex molecules. umich.edubuchler-gmbh.com
Applications in Asymmetric Catalysis
Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a chemical reaction to produce a large quantity of a chiral product with high enantiomeric purity. wikipedia.org The catalyst, which is not consumed in the reaction, creates a chiral environment that forces the reaction to proceed along a pathway favoring the formation of one enantiomer. researchgate.net
Chiral ligands are organic molecules that bind to a metal center to form the active chiral catalyst. mdma.ch The structure of the ligand is critical for inducing stereoselectivity. Piperidine and its derivatives can serve as scaffolds for such ligands due to their defined conformational properties and the ability to position coordinating atoms (like nitrogen or oxygen) and stereodirecting groups in a precise three-dimensional arrangement. chemrxiv.orgnih.gov For instance, chiral ligands are instrumental in reactions like asymmetric hydrogenation, where they enable the creation of chiral alcohols and amines with high enantiomeric excess. chemrxiv.orgnih.gov
Despite the general utility of the piperidine scaffold, a review of the literature does not show specific examples where this compound is used as the primary scaffold for designing and synthesizing chiral ligands for asymmetric catalysis. Research in this area tends to focus on more rigid or functionalized bicyclic structures or those with different N-substituents that are more extensively studied and have demonstrated high efficacy. nih.govresearchgate.net
Analytical and Separation Methodologies for 1 Cyclohexylpiperidin 4 Ol and Its Derivatives
Capillary Electrophoresis (CE) for High-Efficiency Separations
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals and related compounds due to its high separation efficiency, short analysis times, and minimal sample consumption. analyticaltoxicology.comresearchgate.net In the context of 1-Cyclohexylpiperidin-4-ol, a basic compound, CE offers significant advantages. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. analyticaltoxicology.com
For the analysis of basic drugs like this compound, capillary zone electrophoresis (CZE) is a commonly employed mode. researchgate.net The separation can be optimized by adjusting various parameters, including the pH and concentration of the background electrolyte (BGE), applied voltage, and capillary temperature. A low pH BGE is typically used to ensure the analyte is in its fully protonated, cationic form, facilitating its migration towards the cathode. The choice of buffer, such as phosphate (B84403) or borate, can also influence the separation selectivity. japer.in
Micellar electrokinetic chromatography (MEKC), a mode of CE, can be utilized for the separation of both neutral and charged analytes. analyticaltoxicology.comjaper.in In MEKC, surfactants are added to the BGE above their critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. japer.in This technique could be particularly useful for separating this compound from its non-polar derivatives or impurities.
Recent advancements in CE, particularly its hyphenation with mass spectrometry (CE-MS), provide enhanced sensitivity and selectivity for the characterization of complex mixtures. nih.gov This combination allows for the confident identification of this compound and its metabolites in various matrices.
Chiral Separation Techniques
The presence of a stereocenter at the C-4 position of the piperidine (B6355638) ring in this compound necessitates the use of chiral separation techniques to resolve its enantiomers. The differential biological activity of enantiomers underscores the importance of such separations in pharmaceutical and toxicological studies.
High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most widely used method for the enantioseparation of racemic compounds. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral molecules, including piperidine derivatives. nih.gov
Commercially available columns like Chiralpak® and Chiralcel® are frequently used for the separation of piperidine analogues. nih.gov For instance, studies have shown successful resolution of piperidine-2,6-dione analogues on Chiralpak® IA and Chiralpak® IB columns. nih.gov Another effective CSP for piperidine derivatives is Kromasil® CHI-DMB. nih.gov The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal separation. nih.gov
| Chiral Stationary Phase | Compound Class | Mobile Phase Example | Reference |
| Chiralpak® IA | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether-THF (90:10, v/v) | nih.gov |
| Chiralpak® IB | Piperidine-2,6-dione analogues | 100% Dichloromethane | nih.gov |
| Kromasil® CHI-DMB | Piperidine-2,6-diones | Hexane and dioxane (90:10 v/v) | nih.gov |
An alternative approach to chiral separation involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated using standard, non-chiral chromatographic techniques such as gas chromatography (GC) or HPLC. libretexts.org
For this compound, which contains both a secondary amine and a hydroxyl group, various CDAs can be employed. The hydroxyl group can be derivatized with reagents like (S)-(-)-α-methylbenzyl isocyanate to form diastereomeric carbamates. nih.gov Similarly, the secondary amine can be targeted. Reagents such as 4-toluenesulfonyl chloride can be used for the derivatization of piperidine compounds, leading to the formation of sulfonamides that can be analyzed by RP-HPLC. nih.govresearchgate.net The choice of the CDA is crucial and depends on the functional group to be derivatized, the reactivity of the analyte, and the analytical technique to be used for separation and detection.
| Chiral Derivatizing Agent | Target Functional Group | Resulting Diastereomer | Analytical Technique |
| (S)-(-)-α-Methylbenzyl isocyanate | Alcohol, Amine | Carbamate, Urea | HPLC |
| 4-Toluene sulfonyl chloride | Amine | Sulfonamide | RP-HPLC |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Amine, Alcohol | Carbamate | HPLC (UV/Fluorescence) |
Sample Preparation and Clean-up Methods
Effective sample preparation is a critical step in the analytical workflow to remove interfering substances from the matrix, concentrate the analyte of interest, and ensure the compatibility of the sample with the analytical instrument.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of amines from aqueous matrices. For a basic compound like this compound, the pH of the aqueous sample is adjusted to a basic value (typically pH > 10) to ensure the analyte is in its neutral, un-ionized form. This increases its solubility in an immiscible organic solvent such as dichloromethane, diethyl ether, or ethyl acetate. After extraction, the organic phase is separated, and the solvent is evaporated to concentrate the analyte.
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. researchgate.net For the extraction of cyclic amines, various sorbents can be utilized. Reversed-phase sorbents like C18 are effective for retaining non-polar compounds from aqueous samples. researchgate.net Ion-exchange sorbents, particularly cation-exchange materials, are well-suited for the selective extraction of basic compounds like this compound. researchgate.net The analyte is retained on the sorbent in its protonated form at an acidic pH and subsequently eluted with a basic or high ionic strength solution.
Following extraction, the sample often needs to be concentrated to meet the sensitivity requirements of the analytical method. A common and straightforward method is evaporation of the extraction solvent under a gentle stream of nitrogen. researchgate.net This technique is effective but can lead to the loss of volatile analytes.
For trace analysis, preconcentration techniques can be integrated into the sample preparation workflow. In SPE, a large volume of sample can be passed through the cartridge, and the analyte is then eluted in a small volume of solvent, achieving significant concentration factors. Similarly, in LLE, multiple extractions can be performed, and the extracts can be combined and evaporated to a small volume.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful methods to analyze complex data, predict outcomes, and optimize processes. beilstein-journals.orgijnc.ir For piperidine (B6355638) derivatives, including 1-Cyclohexylpiperidin-4-ol, these technologies can be applied across the entire research and development lifecycle.
ML algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes. beilstein-journals.orgnih.gov Computer-Aided Synthesis Planning (CASP) tools, enhanced by ML, can analyze the structure of a target molecule like this compound and propose efficient retrosynthetic pathways. beilstein-journals.orgnih.gov This data-driven approach can significantly reduce the number of experiments needed, saving time and resources. For instance, ML models can predict reaction yields, identify suitable catalysts, and recommend solvents, moving beyond traditional trial-and-error methodologies. beilstein-journals.orgnih.gov
Furthermore, AI and ML are pivotal in predicting the biological activities and potential therapeutic targets of new compounds. clinmedkaz.orgclinmedkaz.org In silico tools can analyze the chemical structure of a piperidine derivative to forecast its pharmacological effects and identify likely protein targets. clinmedkaz.orgclinmedkaz.org For example, the Prediction of Activity Spectra for Substances (PASS) tool has been used to predict a wide range of biological activities for new piperidine compounds, suggesting potential applications in treating cancer or central nervous system diseases. clinmedkaz.org Reinforcement learning, a type of ML, has been employed in a framework known as TRACER (molecular optimization using a conditional Transformer for reaction-aware compound exploration) to optimize molecular properties while simultaneously generating viable synthetic pathways. chemrxiv.org This integrated approach ensures that newly designed molecules are not only potentially effective but also synthetically accessible. chemrxiv.org
The application of these computational models allows for the rapid screening and optimization of piperidine-based structures, accelerating the discovery of new lead compounds for drug development. clinmedkaz.orgclinmedkaz.org
Multidisciplinary Approaches in Characterization and Discovery
The comprehensive characterization and discovery of novel applications for compounds like this compound increasingly rely on the convergence of multiple scientific disciplines. A multidisciplinary strategy, combining organic synthesis, analytical chemistry, biocatalysis, pharmacology, and computational science, provides a more holistic understanding of a molecule's properties and potential.
A prime example of this synergy is the combination of biocatalytic C-H oxidation and radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net This method, developed through a collaboration of chemists, streamlines the creation of these important structural motifs found in many pharmaceuticals. news-medical.net The characterization of newly synthesized piperidine derivatives often involves a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to confirm their structure, complemented by biological assays to screen for antimicrobial or other activities. ijpcbs.com
In the context of drug discovery, researchers combine chemical synthesis with advanced biological and computational methods. For instance, the design of dual-target ligands based on the piperidine core has been informed by an in-depth analysis of the compounds' protonation states using crystallography, potentiometric titration, and pH-controlled NMR spectroscopy. acs.org Furthermore, the stereoselective synthesis of piperidine azasugars was coupled with molecular dynamics (MD) simulations to understand the binding affinity of the compounds to their target enzyme, glucocerebrosidase. unizar.es This integration of synthesis and computational modeling allowed researchers to identify the specific conformation responsible for the best binding, providing crucial insights for future drug design. unizar.es Such collaborative efforts are essential for tackling complex scientific challenges and unlocking the full potential of piperidine-based compounds. news-medical.net
Green and Sustainable Synthesis Optimization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijnc.irmdpi.com For the synthesis of this compound and related piperidines, these principles are being actively applied to create more sustainable and economical processes.
A significant advancement is the development of one-pot, multi-component reactions that build complex molecules in a single step, reducing solvent use and purification needs. researchgate.net One such method facilitates the synthesis of highly functionalized piperidines at room temperature in water, using a non-toxic, recyclable surfactant like sodium lauryl sulfate (B86663) (SLS) as a catalyst. researchgate.net This approach offers high yields and a simple workup, representing a significant improvement over traditional methods. researchgate.net
Another key area of innovation is the replacement of costly and toxic precious metal catalysts with more sustainable alternatives. news-medical.net Researchers have developed a two-step strategy for making substituted piperidines that leverages enzymatic oxidation and radical cross-coupling, sidestepping the need for palladium catalysts. acs.org This method is considered a more "green and sustainable future for chemical synthesis." acs.org Similarly, the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) using a rhodium-rhenium oxide catalyst provides a sustainable alternative to processes that rely on fossil fuel-based pyridine. rsc.org
The use of alternative energy sources, such as microwave irradiation, is also gaining traction as a green chemistry technique that can dramatically shorten reaction times from hours to minutes. mdpi.com Furthermore, the use of polymer-bound piperidine-based catalysts in continuous-flow microfluidic reactors demonstrates a modern approach to green synthesis, offering high catalytic activity, stability, and easy separation of the catalyst from the reaction mixture. mdpi.com These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective chemical production. rsc.org
Table 1: Example of a Green Synthesis Protocol for Substituted Piperidines This interactive table summarizes the reaction conditions for a one-pot, multi-component green synthesis of various piperidine derivatives, as described in the literature. researchgate.net
| Entry | R1 | R2 | Product | Time (h) | Yield (%) | M.p. (°C) |
|---|---|---|---|---|---|---|
| 1 | H | H | 4a | 6 | 90 | 174 |
| 2 | H | 4-Cl | 4b | 6 | 85 | 220 |
| 3 | 2-F | H | 4c | 7 | 65 | 128 |
| 4 | 4-Cl | H | 4d | 6 | 95 | 215 |
| 5 | 4-NO2 | H | 4e | 6 | 80 | 236 |
| 6 | 3-NO2 | H | 4f | 7 | 80 | 247 |
| 7 | 4-F | H | 4g | 6 | 80 | 170 |
| 8 | H | 4-F | 4h | 7 | 80 | 144 |
| 9 | 4-Me | 4-Cl | 4i | 8 | 75 | 234 |
Conditions: aromatic aldehyde (2 mmol), aromatic amine (2 mmol), β-ketoester (1 mmol), SLS (0.02 g), water (10 mL), room temperature. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling has become a cornerstone of modern chemical and pharmaceutical research, enabling scientists to predict molecular properties and behaviors with increasing accuracy. researchgate.netresearchgate.net These in silico methods are crucial for guiding experimental work, reducing costs, and accelerating the discovery and design of new molecules like this compound. clinmedkaz.org
One of the most powerful applications of computational modeling is in the prediction of a molecule's biological activity through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological effect. nih.gov For piperidine derivatives, QSAR models have been developed to predict properties such as CCR5 receptor antagonism and toxicity against Aedes aegypti. nih.govnih.govfigshare.com These models use various molecular descriptors (e.g., topological, electronic, spatial) to forecast the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.com
Molecular docking is another vital computational technique that predicts how a ligand, such as a piperidine derivative, binds to the active site of a target protein. mdpi.com This method was used to analyze the binding mode of a potent piperidine-based sigma-1 receptor agonist, providing a structural basis for further optimization. rsc.org Docking studies, often enhanced with molecular dynamics (MD) simulations, can reveal crucial interactions between the compound and amino acid residues in the protein, offering insights that are difficult to obtain through experimental methods alone. researchgate.netrsc.org
These computational tools allow for the rational design of new compounds with improved properties. For example, by understanding how a molecule interacts with a biological target, chemists can make specific structural modifications to enhance binding affinity or selectivity. mdpi.com The integration of these predictive models into the research workflow represents a paradigm shift, moving from serendipitous discovery to rational, targeted design. mdpi.com
Q & A
Basic: What are the established synthetic routes for 1-Cyclohexylpiperidin-4-ol, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?
Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Route 1 : Reacting cyclohexylmagnesium bromide with a piperidin-4-ol precursor in anhydrous tetrahydrofuran (THF) under inert atmosphere .
- Route 2 : Reductive amination of 4-piperidone with cyclohexylamine using sodium borohydride (NaBH₄) in ethanol, optimizing temperature (0–25°C) and stoichiometry to minimize byproducts .
Key factors affecting yield:
| Parameter | Impact |
|---|---|
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer reaction times . |
| Catalyst | Lewis acids (e.g., ZnCl₂) accelerate imine formation in reductive amination . |
| Temperature | Lower temps (0–5°C) favor selectivity; higher temps (40–60°C) risk decomposition . |
Advanced: How can computational tools (e.g., AI-driven retrosynthesis) predict novel synthetic pathways for this compound derivatives?
Answer:
AI models like Template_relevance Reaxys and PISTACHIO analyze reaction databases to propose feasible routes. For example:
- Retrosynthetic disconnection : Prioritize cyclohexyl and piperidine moieties, identifying compatible coupling reagents (e.g., Buchwald-Hartwig catalysts for C–N bond formation) .
- One-step synthesis prediction : Tools evaluate precursor availability and reaction feasibility, such as using Suzuki-Miyaura cross-coupling for aryl-substituted derivatives .
Validation : Compare predicted routes with experimental data from analogous compounds (e.g., 4-(3-Methylphenyl)piperidin-4-ol synthesis ).
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?
Answer:
- NMR : ¹H NMR identifies cyclohexyl protons (δ 1.2–1.8 ppm) and piperidine NH/OH (δ 2.5–3.5 ppm). Overlapping signals are resolved via 2D-COSY or HSQC .
- IR : Hydroxyl stretches (3200–3600 cm⁻¹) confirm the -OH group; cyclohexyl C-H bends appear at ~1450 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (calc. for C₁₁H₂₁NO: 183.1623) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Contradictions arise from variability in assay conditions or structural modifications. Strategies include:
- Meta-analysis : Compare IC₅₀ values of analogs (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol vs. 1-(4-Chlorophenyl)piperidin-4-ol) under standardized conditions .
- Structural tweaking : Modify the cyclohexyl group to assess steric/electronic effects on receptor binding (e.g., CCR5 antagonism in HIV entry inhibition ).
- Dose-response validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) with IC₅₀ determination via Michaelis-Menten kinetics .
- Receptor binding : Radiolabeled ligands (e.g., ³H-Naloxone for opioid receptor studies) quantify binding affinity (Ki) .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) assess viability at 24–72 hr post-treatment .
Advanced: How can molecular docking and SAR studies optimize this compound for specific pharmacological targets?
Answer:
-
Docking simulations : Use software like AutoDock Vina to model interactions with targets (e.g., HIV-1 gp120 for antiviral activity ). Key residues (e.g., Asp113 in CCR5) guide cyclohexyl group positioning .
-
SAR insights :
Modification Effect Cyclohexyl → Phenyl Reduces lipophilicity; alters receptor fit . OH → OMe Enhances metabolic stability but may reduce hydrogen bonding .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do solvent polarity and pH influence the stability of this compound in solution?
Answer:
-
Polarity : Hydroxylic solvents (e.g., MeOH) stabilize via H-bonding but may accelerate oxidation. Non-polar solvents (e.g., hexane) reduce degradation but limit solubility .
-
pH :
pH Range Stability 2–4 Protonated amine resists nucleophilic attack; optimal for storage . >8 Deprotonation increases reactivity, risking dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
